molecular formula C5H14N2O3S B1461054 (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine CAS No. 1175697-76-3

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine

Cat. No.: B1461054
CAS No.: 1175697-76-3
M. Wt: 182.24 g/mol
InChI Key: FCWZLDAWGPBDIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine typically involves the reaction of dimethylamine with sulfamide and 2-chloroethanol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Dimethylsulfamoyl)(2-hydroxyethyl)methylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. The hydroxyethyl group allows for hydrogen bonding interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (Dimethylsulfamoyl)methylamine
  • (Dimethylsulfamoyl)ethylamine
  • (Dimethylsulfamoyl)propylamine

Uniqueness

(Dimethylsulfamoyl)(2-hydroxyethyl)methylamine is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and binding capabilities compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

2-[dimethylsulfamoyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O3S/c1-6(2)11(9,10)7(3)4-5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWZLDAWGPBDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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